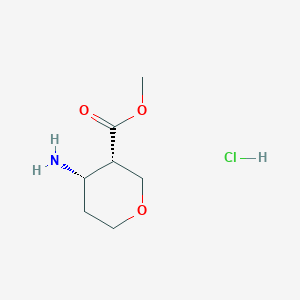

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Chemical Reactivity and Derivative Formation

Research into pyran derivatives, such as (3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride, primarily explores their chemical reactivity and potential to form various derivatives. These derivatives find extensive applications in synthesizing complex organic compounds and heterocycles, which are crucial in medicinal chemistry and materials science. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into diverse compounds like 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole, showcasing the versatility of pyran derivatives in organic synthesis (Harb et al., 1989).

Synthesis of Heterocycles

The ability of pyran derivatives to undergo various chemical reactions enables the synthesis of heterocycles, which are foundational structures in numerous drugs and agrochemicals. For example, methyl 3-acyl-6-amino-4-aryl-5-cyano-4H-pyran-2-carboxylates have been synthesized and reacted with different reagents, leading to the creation of novel carbo- and heterocycles. This underscores the importance of pyran derivatives in developing new chemical entities with potential biological activities (Sheverdov et al., 2013).

Applications in Corrosion Inhibition

Beyond synthetic organic chemistry, pyran derivatives demonstrate practical applications in materials science, such as corrosion inhibition. Certain pyran derivatives, like ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, have shown significant inhibition efficiency against the corrosion of metals in acidic environments. This application is particularly relevant in industrial processes where corrosion resistance is critical, highlighting the multifaceted utility of pyran derivatives in both chemistry and materials engineering (Saranya et al., 2020).

Catalysis and Green Chemistry

Pyran derivatives also play a role in catalysis and green chemistry. For example, microwave-assisted synthesis utilizing functional ionic liquids as soluble supports for synthesizing methyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylate showcases the integration of pyran derivatives in environmentally friendly chemical processes. This approach not only enhances reaction efficiency but also aligns with the principles of green chemistry by minimizing waste and reducing the need for toxic solvents (Yi et al., 2005).

Safety and Hazards

Propiedades

IUPAC Name |

methyl (3S,4S)-4-aminooxane-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)5-4-11-3-2-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWMGVFZENRYGU-IBTYICNHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCCC1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COCC[C@@H]1N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4S)-Methyl 4-aminotetrahydro-2H-pyran-3-carboxylate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,6-dichlorophenyl)propanamide](/img/structure/B3009931.png)

![Ethyl 2-[(1-oxo-2-{[(2-phenylethyl)carbamoyl]methyl}-1,2-dihydroisoquinolin-5-yl)oxy]propanoate](/img/structure/B3009932.png)

![4-[6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B3009936.png)

![(5-Chloro-2-methoxyphenyl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B3009941.png)

![6-bromo-3-[4-oxo-4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1H-quinazoline-2,4-dione](/img/structure/B3009942.png)

![3-Bromopyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B3009943.png)

![N-(3,4-dimethoxyphenethyl)-2-((2-phenylimidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B3009945.png)

![2-fluoro-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3009947.png)